4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride
CAS No.: 33048-51-0
Cat. No.: VC19656702
Molecular Formula: C17H24ClN3O2
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33048-51-0 |
|---|---|
| Molecular Formula | C17H24ClN3O2 |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C17H23N3O2.ClH/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19;/h2-6,14H,7-13H2,1H3;1H |
| Standard InChI Key | WILBIGLTPJBGGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Functional Groups
The compound features a dihydropyridazinone backbone, a six-membered ring containing two adjacent nitrogen atoms. The 4-methyl group and 6-phenyl substituent contribute to its stereochemical configuration, while the 2-(2-morpholinoethyl) side chain introduces a tertiary amine moiety via a morpholine ring. The hydrochloride salt forms through protonation of the morpholine nitrogen, improving aqueous solubility for experimental use .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄ClN₃O₂ |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one; hydrochloride |
| Canonical SMILES | CC1CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
| Topological Polar Surface Area | 58.4 Ų |
The morpholinoethyl group’s electron-rich environment enables hydrogen bonding and van der Waals interactions, critical for receptor binding in biological systems .
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic absorptions:
-
N-H Stretch: 3250–3350 cm⁻¹ (pyridazinone ring)
-
C=O Stretch: 1680–1700 cm⁻¹ (ketone group)
-
C-N Stretch: 1240–1280 cm⁻¹ (morpholine ring)
Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further confirm the structure, with distinct signals for the methyl group (δ 1.2 ppm), phenyl protons (δ 7.3–7.5 ppm), and morpholine carbons (δ 48–52 ppm).
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a multi-step protocol starting from pyridazine precursors:
-
Condensation: Phenylhydrazine reacts with a β-keto ester (e.g., ethyl acetoacetate) under reflux to form a pyridazinone intermediate.
-
Alkylation: The intermediate undergoes nucleophilic substitution with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) to introduce the morpholinoethyl group.
-
Salt Formation: Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, purified via recrystallization .
Table 2: Optimized Synthesis Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Condensation | Phenylhydrazine, EtOH | 80 | 72 |
| Alkylation | 2-Chloroethylmorpholine, DMF | 110 | 65 |
| Salt Formation | HCl, EtOH | 25 | 89 |
Scalability and Industrial Relevance
While laboratory-scale synthesis achieves moderate yields (65–72%), industrial production requires optimizing catalytic systems. Patent US10183944B2 highlights the use of palladium catalysts for analogous pyridazinone derivatives, suggesting potential cross-applications .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved water solubility (12.4 mg/mL at 25°C) compared to the free base (0.8 mg/mL) . It remains stable under ambient conditions for >24 months but degrades in alkaline media (pH > 8) due to deprotonation of the morpholine nitrogen.
Table 3: Stability Profile
| Condition | Degradation (%) | Half-Life (Days) |
|---|---|---|
| pH 3.0 (aqueous) | <5 | 180 |
| pH 7.4 (buffer) | 15 | 90 |
| 40°C, 75% RH | 20 | 60 |
Partition Coefficient and Lipophilicity
Experimental logP (octanol/water) values of 2.3 ± 0.1 indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications .
| Compound | 5-HT₂A IC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|
| Target Compound | 340 | 1,200 |
| 6-(4-Aminophenyl) Analogue | 890 | 2,500 |
| SEP-364 | 210 | 980 |
In Vivo Implications
Patent WO2013028818A1 notes that pyridazinone derivatives exhibit anxiolytic and antipsychotic effects in rodent models, supporting further neuropharmacological research .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for neuroactive agents. For example, structural modifications at the 2-position yield derivatives with enhanced D₂ receptor selectivity .
Chemical Intermediate
Its reactive pyridazinone core participates in:
-
Aldol Condensations: Forms α,β-unsaturated ketones for polymer synthesis.
-
Nucleophilic Aromatic Substitution: Introduces halogens or amines at the 5-position .
Comparison with Structural Analogues
6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one
-
Structural Difference: 4-Aminophenyl vs. phenyl at position 6.
-
Impact: Increased polarity (logP = 1.8) but reduced CNS penetration .
4-Methyl-2-(1-methyl-2-morpholinoethyl)-6-phenyl-3(2H)pyridazinone Hydrochloride
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume